![molecular formula C13H24O2 B13198348 {7,7,9-Trimethyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13198348.png)
{7,7,9-Trimethyl-1-oxaspiro[4.5]decan-2-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{7,7,9-Trimethyl-1-oxaspiro[4.5]decan-2-yl}methanol is a chemical compound with the molecular formula C₁₃H₂₄O₂ and a molecular weight of 212.33 g/mol . It is characterized by its unique spirocyclic structure, which includes an oxaspiro ring system. This compound is primarily used for research purposes and has various applications in organic synthesis and chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {7,7,9-Trimethyl-1-oxaspiro[4.5]decan-2-yl}methanol can be achieved through a tandem Prins/pinacol reaction. This method involves the use of aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials. The reaction is catalyzed by a Lewis acid, which facilitates the formation of the oxaspiro ring system . The reaction conditions typically include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions for higher yields and purity, as well as scaling up the reaction using industrial reactors and continuous flow systems.
Analyse Des Réactions Chimiques
Types of Reactions
{7,7,9-Trimethyl-1-oxaspiro[4.5]decan-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO₄ (Potassium permanganate).
Reduction: Reducing agents such as LiAlH₄ (Lithium aluminium hydride) and NaBH₄ (Sodium borohydride) are used.
Substitution: Reagents like SOCl₂ (Thionyl chloride) for halogenation and amines for amination are commonly employed.
Major Products
The major products formed from these reactions include ketones, aldehydes, halides, and amines, depending on the specific reaction and conditions used.
Applications De Recherche Scientifique
{7,7,9-Trimethyl-1-oxaspiro[4.5]decan-2-yl}methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in spirocyclic compound synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of {7,7,9-Trimethyl-1-oxaspiro[4.5]decan-2-yl}methanol involves its interaction with various molecular targets. The hydroxyl group allows it to form hydrogen bonds and engage in nucleophilic reactions. The spirocyclic structure provides rigidity and unique spatial orientation, which can influence its reactivity and interactions with other molecules. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
{1-oxaspiro[4.5]decan-2-yl}methanol: Similar in structure but lacks the trimethyl substitution.
{8,8-dimethyl-1-oxaspiro[4.5]decan-2-yl}methanamine hydrochloride: Contains a methanamine group instead of a hydroxyl group.
(2R,5S)-2,6,10,10-Tetramethyl-1-oxaspiro[4.5]decan-7-one: Features a ketone group and different methyl substitutions.
Uniqueness
{7,7,9-Trimethyl-1-oxaspiro[4.5]decan-2-yl}methanol is unique due to its specific trimethyl substitution pattern, which can influence its chemical properties and reactivity. This makes it a valuable compound for studying the effects of steric hindrance and electronic factors in spirocyclic systems.
Propriétés
Formule moléculaire |
C13H24O2 |
|---|---|
Poids moléculaire |
212.33 g/mol |
Nom IUPAC |
(7,7,9-trimethyl-1-oxaspiro[4.5]decan-2-yl)methanol |
InChI |
InChI=1S/C13H24O2/c1-10-6-12(2,3)9-13(7-10)5-4-11(8-14)15-13/h10-11,14H,4-9H2,1-3H3 |
Clé InChI |
BBUPGWLLMFCCMK-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CC2(C1)CCC(O2)CO)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



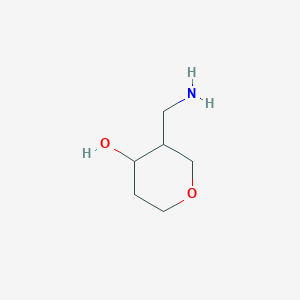
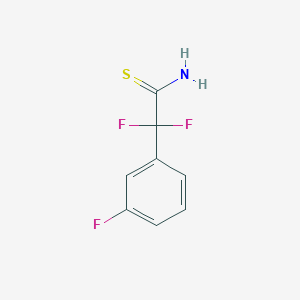
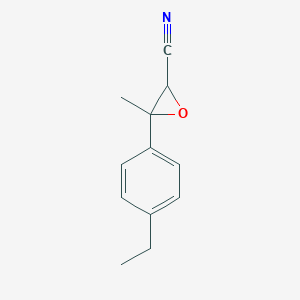
![1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}propan-1-one](/img/structure/B13198287.png)
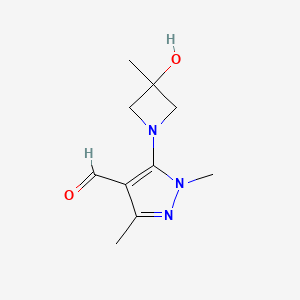

![Ethyl 4-bromobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13198309.png)
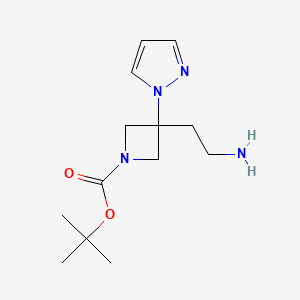

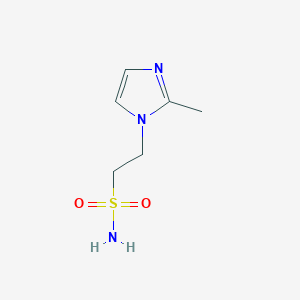
![2-{3,5-dimethyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrrole](/img/structure/B13198322.png)
![5-[3-(Morpholin-4-yl)pyrrolidin-1-yl]thiophene-2-carboxylic acid](/img/structure/B13198328.png)
![tert-butyl N-[4-phenyl-2-(piperidin-4-yl)pentyl]carbamate](/img/structure/B13198346.png)
